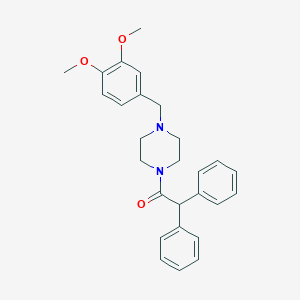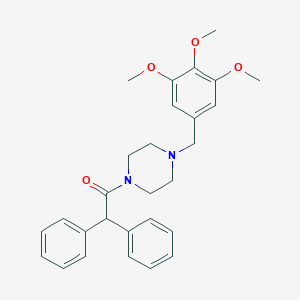
1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine, also known as Ro 64-6198, is a piperazine derivative that has been extensively studied for its potential use in various scientific research applications. This compound has a unique chemical structure that makes it an attractive candidate for research in the field of neuroscience.
作用機序
1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 works by inhibiting the activity of FAAH, which leads to an increase in the levels of anandamide in the brain. Anandamide then acts on the cannabinoid receptors in the brain, which results in a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The increase in anandamide levels in the brain as a result of 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 administration has been shown to have a range of physiological and biochemical effects. These include the regulation of pain, mood, and appetite, as well as the modulation of the immune system and the cardiovascular system.
実験室実験の利点と制限
One of the main advantages of using 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 in lab experiments is its high selectivity for FAAH, which allows for the specific modulation of the endocannabinoid system without affecting other neurotransmitter systems. However, one limitation of using 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 is its relatively short half-life, which requires frequent administration in order to maintain its effects.
将来の方向性
There are several potential future directions for research on 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198. One area of interest is in the development of more potent and selective FAAH inhibitors, which could have even greater therapeutic potential in the treatment of pain, mood disorders, and other conditions. Another potential direction is in the study of the effects of 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 on the endocannabinoid system in different disease states, such as chronic pain and depression. Finally, there is also potential for the use of 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 as a tool in the study of the endocannabinoid system and its role in various physiological and biochemical processes.
合成法
The synthesis of 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 involves the reaction of 1-(3,4-dimethoxybenzyl)piperazine with diphenylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 as a white solid that can be purified by recrystallization.
科学的研究の応用
1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience, where 1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine 64-6198 has been shown to be a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which is a neurotransmitter that plays a key role in the regulation of pain, mood, and appetite.
特性
製品名 |
1-(3,4-Dimethoxybenzyl)-4-(diphenylacetyl)piperazine |
|---|---|
分子式 |
C27H30N2O3 |
分子量 |
430.5 g/mol |
IUPAC名 |
1-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C27H30N2O3/c1-31-24-14-13-21(19-25(24)32-2)20-28-15-17-29(18-16-28)27(30)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,26H,15-18,20H2,1-2H3 |
InChIキー |
FIFUGZVCTISHPL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
正規SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Methylsulfonyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B249128.png)


![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249138.png)

![1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249143.png)


![1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B249147.png)




![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)